![molecular formula C27H29N3O7 B12097903 N-Fmoc-L-prolyl-[(4R)-4-hydroxy-L-prolyl]-glycine](/img/structure/B12097903.png)
N-Fmoc-L-prolyl-[(4R)-4-hydroxy-L-prolyl]-glycine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Fmoc-L-prolyl-[(4R)-4-hydroxy-L-prolyl]-glycine is an organic compound that combines L-prolyl and 4-hydroxy-L-prolyl residues. It is commonly used in organic synthesis and biochemical research, particularly in the synthesis of peptides and proteins. This compound is characterized by its white to off-white solid appearance and is often utilized as an intermediate in the pharmaceutical industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Fmoc-L-prolyl-[(4R)-4-hydroxy-L-prolyl]-glycine typically involves the protection of amino groups using fluorenylmethyloxycarbonyl (Fmoc) groups. The process generally includes the following steps:
Protection of the Amino Group: The amino group of L-proline is protected using Fmoc chloride in the presence of a base such as sodium carbonate.
Coupling Reaction: The protected L-proline is then coupled with 4-hydroxy-L-proline using coupling reagents like dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt).
Deprotection: The Fmoc group is removed using a base such as piperidine, yielding the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.
Purification: The product is purified using techniques such as crystallization or chromatography.
Quality Control: The final product undergoes rigorous quality control to ensure purity and consistency.
Análisis De Reacciones Químicas
Types of Reactions
N-Fmoc-L-prolyl-[(4R)-4-hydroxy-L-prolyl]-glycine undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The Fmoc group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Substitution reactions often use bases like sodium hydride (NaH) or acids like hydrochloric acid (HCl).
Major Products
The major products formed from these reactions include:
Oxidation: Ketones or aldehydes.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
N-Fmoc-L-prolyl-[(4R)-4-hydroxy-L-prolyl]-glycine has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules and peptides.
Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.
Medicine: Serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-Fmoc-L-prolyl-[(4R)-4-hydroxy-L-prolyl]-glycine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and proteins, influencing their activity and function.
Pathways Involved: It participates in biochemical pathways related to peptide synthesis and protein folding.
Comparación Con Compuestos Similares
Similar Compounds
- N-Fmoc-L-prolyl-L-proline
- N-Fmoc-4-hydroxy-L-proline
- N-Fmoc-L-prolyl-glycine
Uniqueness
N-Fmoc-L-prolyl-[(4R)-4-hydroxy-L-prolyl]-glycine is unique due to its specific combination of L-prolyl and 4-hydroxy-L-prolyl residues, which imparts distinct chemical and biological properties. This uniqueness makes it particularly valuable in the synthesis of complex peptides and proteins.
Propiedades
Fórmula molecular |
C27H29N3O7 |
|---|---|
Peso molecular |
507.5 g/mol |
Nombre IUPAC |
2-[[1-[1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-2-carbonyl]-4-hydroxypyrrolidine-2-carbonyl]amino]acetic acid |
InChI |
InChI=1S/C27H29N3O7/c31-16-12-23(25(34)28-13-24(32)33)30(14-16)26(35)22-10-5-11-29(22)27(36)37-15-21-19-8-3-1-6-17(19)18-7-2-4-9-20(18)21/h1-4,6-9,16,21-23,31H,5,10-15H2,(H,28,34)(H,32,33) |
Clave InChI |
YHMYYHDDPKPKRR-UHFFFAOYSA-N |
SMILES canónico |
C1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)N5CC(CC5C(=O)NCC(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






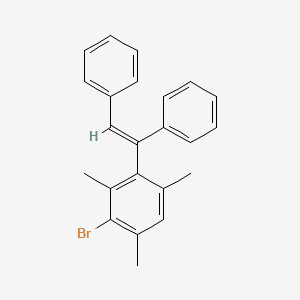


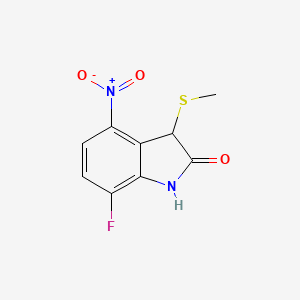
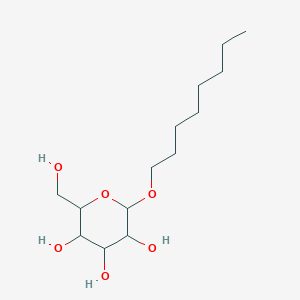

![Acetic acid;8-[(dimethylamino)methyl]-19-ethyl-7,19-dihydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione](/img/structure/B12097872.png)
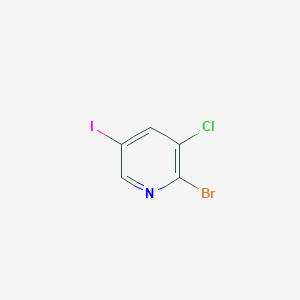
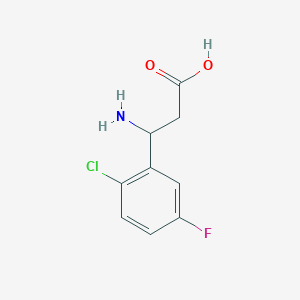
![10-Chloro-7,7-dimethyl-7H-12-oxa-indeno[1,2-a]fluorene](/img/structure/B12097881.png)
